3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide
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Overview
Description
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.08816355 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A significant body of research has focused on the anticancer properties of sulfonamide derivatives, including compounds structurally related to 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide. These studies have shown that such compounds can act as potent anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes, which play a role in tumor progression and metastasis. For instance, novel 4-(quinolin-1-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro anticancer activity, showing interesting cytotoxic activities against several cancer cell lines (Al-Said et al., 2010; Ghorab et al., 2008). Similarly, another study synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity, finding compounds with potent efficacy against tumor cell lines (Żołnowska et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives, including those related to this compound, have been studied for their ability to inhibit various enzymes, offering therapeutic potential for conditions such as idiopathic pulmonary fibrosis and cough. For example, PI3K inhibitors derived from sulfonamide compounds have entered Phase I clinical trials for idiopathic pulmonary fibrosis treatment (Norman, 2014). Additionally, exploring the structural properties of potent human carbonic anhydrase inhibitors bearing a cycloalkylamino-1-carbonylbenzenesulfonamide moiety has led to the development of molecules with remarkable inhibition of carbonic anhydrase isozymes, potentially useful for treating glaucoma, epilepsy, and cancer (Buemi et al., 2019).
Radioprotective Agents
Research has also extended to the development of novel quinolines as possible anticancer and radioprotective agents, utilizing the sulfonamide moiety for its beneficial effects. Such compounds have shown promise in vitro and in vivo for protecting against radiation-induced damage, offering potential therapeutic applications for individuals undergoing radiation therapy (Ghorab et al., 2008).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, such as its potential as a CDK2 inhibitor . Additionally, research could be conducted to improve its synthesis process and to better understand its physical and chemical properties.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-22(20,21)14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKZSCPNHVGALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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